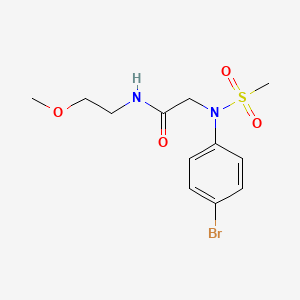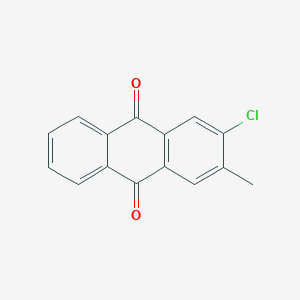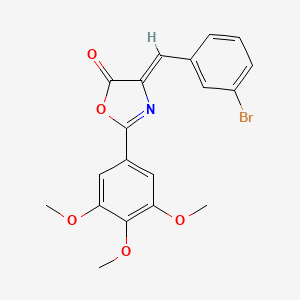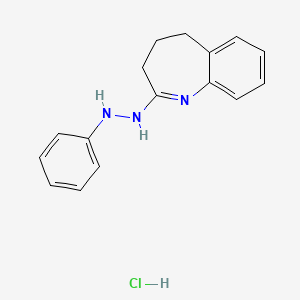![molecular formula C14H21BrN2O2 B4958530 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4958530.png)
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide, also known as DMBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMBA is a member of the amide class of compounds and is characterized by its unique chemical structure, which consists of a brominated phenyl ring, a dimethylamino propyl group, and an acetamide moiety. In
作用機序
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide exerts its effects by inducing DNA damage and mutations, which can lead to the formation of tumors. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide is metabolized in the liver to form reactive intermediates, which can bind to DNA and cause mutations. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has been shown to induce a wide range of biochemical and physiological effects in animal models, including the formation of tumors, oxidative stress, inflammation, and DNA damage. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has also been shown to affect various signaling pathways involved in cell proliferation, survival, and apoptosis.
実験室実験の利点と制限
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has several advantages as a research tool, including its ability to induce tumors in animal models, its well-characterized mechanism of action, and its availability as a synthetic compound. However, 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide also has several limitations, including its potential toxicity and carcinogenicity, which can pose risks to researchers and animals. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide also has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
Future research on 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide is likely to focus on its potential applications in cancer research and drug development. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide may also be used as a model compound for studying the effects of environmental pollutants on human health. Further studies are needed to fully elucidate the mechanisms of 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide-induced carcinogenesis and to identify potential therapeutic targets for cancer treatment.
合成法
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide can be synthesized using various methods, including the reaction of 4-bromo-2-methylphenol with N-(3-dimethylaminopropyl)acetamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide product can be purified using column chromatography or recrystallization techniques.
科学的研究の応用
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and toxicology. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has been shown to induce the formation of tumors in various animal models, making it a valuable tool for studying the mechanisms of carcinogenesis. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has also been used as a model compound for studying the effects of environmental pollutants on human health.
特性
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-11-9-12(15)5-6-13(11)19-10-14(18)16-7-4-8-17(2)3/h5-6,9H,4,7-8,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQVOUTYLMHQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4958500.png)
![2-(2,5-dimethylphenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4958507.png)
![3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4958508.png)
![4-{3-[(4-chlorobenzyl)amino]butyl}phenol](/img/structure/B4958518.png)
![N-(5-tert-butyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4958523.png)

![1-(2-fluorobenzyl)-N-[5-fluoro-2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958529.png)
![N-[3-(methylthio)propyl]-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4958535.png)
![N-[3-(aminosulfonyl)phenyl]-2-iodobenzamide](/img/structure/B4958538.png)

